N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Description
N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core linked to a substituted pyrimidine ring and a fluorinated phenyl group. The compound’s structure integrates multiple pharmacophoric elements:
- A 2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl substituent, contributing π-π stacking interactions and steric bulk.
- A 3-fluoro-4-methylphenyl group, which modulates electronic properties and lipophilicity.
While direct data on this compound’s synthesis or activity is absent in the provided evidence, its structural analogs highlight key trends in carboxamide chemistry, such as substituent effects on physicochemical properties and conformational stability .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-16-4-8-20(9-5-16)32-23-15-22(26-18(3)27-23)29-10-12-30(13-11-29)24(31)28-19-7-6-17(2)21(25)14-19/h4-9,14-15H,10-13H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPVXGCQPGBALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-methyl-6-(p-tolyloxy)pyrimidine with suitable reagents under controlled conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine under specific conditions.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with appropriate carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Melting Points: Fluorine at the meta position (A2, 189.5–192.1 °C) results in lower melting points compared to para-chloro analogs (e.g., A6, 189.8–191.4 °C) . The target compound’s 3-fluoro-4-methylphenyl group may further reduce crystallinity due to asymmetric substitution. Pyrimidine-phenoxy groups (target compound) likely increase melting points relative to quinazolinone derivatives (A2–A6) due to enhanced rigidity .
Dual methyl groups (3-fluoro-4-methylphenyl) may synergize with the pyrimidine ring to enhance metabolic stability, a feature absent in chloro-substituted analogs (A4–A6) .
Conformational and Crystallographic Trends
- Piperazine Ring Conformation: In N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, the piperazine adopts a chair conformation with standard bond lengths (N–C: ~1.45 Å; C–C: ~1.52 Å) . The target compound’s pyrimidine-phenoxy substituent may distort this conformation due to steric hindrance.
- Hydrogen-Bonding Networks: Carboxamide NH groups in analogs like A2 participate in intermolecular H-bonds, stabilizing crystal lattices . The target compound’s methylphenoxy group may disrupt such networks, reducing crystallinity compared to A2–A4.
Data Gaps :
- Experimental melting points, solubility, and biological activity data for the target compound are needed to validate hypotheses derived from analogs.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
Pyrimidine Core Formation : Condensation of 4-methylphenol with 2-methyl-6-chloropyrimidin-4-amine under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the phenoxy group .
Piperazine Coupling : React the pyrimidine intermediate with piperazine-1-carboxamide derivatives using nucleophilic aromatic substitution or Buchwald-Hartwig amination .
Final Carboxamide Formation : Couple the piperazine-pyrimidine intermediate with 3-fluoro-4-methylphenyl isocyanate or via carbodiimide-mediated amidation .
Key Considerations : Optimize reaction temperatures (e.g., reflux in acetonitrile for 4–6 hours) and use TLC/HPLC to monitor intermediates .
Advanced: How can researchers optimize reaction yields while minimizing byproducts during synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in coupling steps .
- Catalyst Systems : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve cross-coupling efficiency for pyrimidine-piperazine bonds .
- Purification : Use column chromatography (silica gel, gradient elution) or preparative HPLC to isolate high-purity intermediates (>95%) .
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry or reaction time .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm piperazine ring integration (δ 2.5–3.5 ppm for N-CH₂) and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals for fluorophenyl and methylphenoxy groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
Advanced: How should researchers address contradictory biological activity data across studies?
Answer:
- Assay Standardization : Validate cell-based assays (e.g., IC₅₀ measurements) with positive controls (e.g., kinase inhibitors) to ensure reproducibility .
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across receptor isoforms and identify structure-activity discrepancies .
Advanced: What structural modifications enhance target selectivity in kinase inhibition studies?
Answer:
-
Substituent Effects :
Substituent Impact Reference 3-Fluoro-4-methylphenyl Increases lipophilicity, enhancing blood-brain barrier penetration 4-Methylphenoxy Improves π-π stacking with hydrophobic kinase pockets Piperazine-carboxamide Stabilizes hydrogen bonds with ATP-binding sites -
SAR Analysis : Synthesize analogs with varied substituents (e.g., replacing fluorine with chlorine) and compare IC₅₀ values .
Advanced: What methodologies elucidate the compound’s mechanism of action in neurological targets?
Answer:
- In Vitro Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for serotonin/dopamine receptors) quantify affinity (Kᵢ values) .
- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to predict binding stability and residence time .
Basic: How can researchers improve aqueous solubility for in vivo studies?
Answer:
- Salt Formation : Prepare hydrochloride or mesylate salts via acid-base reactions .
- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
Advanced: Which analytical methods ensure batch-to-batch consistency in preclinical studies?
Answer:
- HPLC-PDA : Monitor purity (>98%) and detect degradants (e.g., hydrolyzed carboxamide) .
- DSC/TGA : Assess thermal stability (melting point ±2°C deviation indicates impurities) .
- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .
Advanced: How to evaluate metabolic stability in hepatic microsomes?
Answer:
- Incubation Protocol :
- Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).
- Quench reactions at 0, 15, 30, 60 minutes with acetonitrile .
- Quantify parent compound via LC-MS/MS; calculate t₁/₂ using nonlinear regression .
- CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to assess isoform-specific interactions .
Advanced: How can QSAR models guide the design of next-generation analogs?
Answer:
- Descriptor Selection : Include logP, topological polar surface area (TPSA), and electrostatic potential maps .
- Training Data : Use IC₅₀ values from 20+ analogs to build a regression model (e.g., partial least squares) .
- Validation : Predict activity of 5 novel analogs and validate via synthesis/assay (R² >0.7 indicates robustness) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
